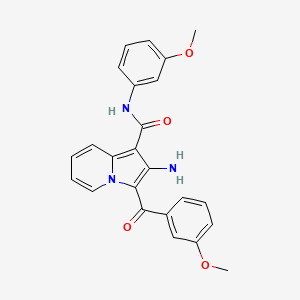

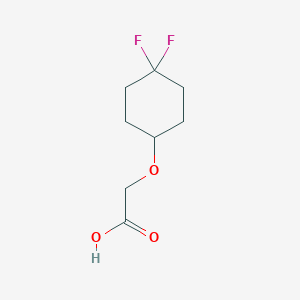

![molecular formula C8H5F3N4O2 B2447240 [7-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶-2-基]乙酸 CAS No. 1160245-89-5](/img/structure/B2447240.png)

[7-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶-2-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are interesting due to their valuable biological properties . They have been designed and synthesized based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidines has been reported, which involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis

The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity . According to docking simulations, the synthesized compounds are able to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[1,5-a]pyrimidines proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .科学研究应用

化学性质和合成

化合物7-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶-2-基]乙酸属于稠合唑并[1,5-a]蝶啶和唑并[5,1-b]嘌呤家族。研究表明,三唑并[1,5-a]嘧啶-7-胺的硝化会导致硝基[1,2,4]三唑并[1,5-a]嘧啶-7-胺的生成,这是合成该化合物的关键中间体 (Gazizov 等人,2020)。

合成应用

该化合物已用于各种合成应用中。例如,它已参与导致形成各种衍生物的反应,如5-甲基-7,8-二氢[1,2,4]三唑并[1,5-a]嘧啶-7-硫酮和其他相关化合物的合成 (Britsun 等人,2006)。此外,其抗菌和抗真菌活性已得到研究,显示出在医学应用中的潜力 (Komykhov 等人,2017)。

抗分枝杆菌特性

该化合物的显着应用之一是抗分枝杆菌剂的开发。为此,已设计并合成了该化合物的特定氟代衍生物,显示出对结核分枝杆菌的有效抑制作用 (Abdel-Rahman 等人,2009)。

配位络合物和抗氧化活性

该化合物还被用于制备Cu(II)配位络合物。这些络合物已被研究其抗氧化特性,证明了该化合物在开发新型抗氧化剂方面的潜力 (Chkirate 等人,2020)。

离子液体中的合成

另一个应用涉及在离子液体中衍生物的高效一步合成。这种方法展示了操作简便性和生态友好性,突出了该化合物在绿色化学中的作用 (Li 等人,2011)。

晶体结构分析

已经对该化合物的衍生物的晶体结构进行了研究,提供了对其分子排列和相互作用模式的见解,这对于理解其化学行为至关重要 (Canfora 等人,2010)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes like JAK1 and JAK2 . This inhibition can lead to changes in the signaling pathways regulated by these enzymes, potentially altering cellular functions.

Biochemical Pathways

For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .

Result of Action

Similar compounds have been found to have various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

属性

IUPAC Name |

2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O2/c9-8(10,11)4-1-2-12-7-13-5(3-6(16)17)14-15(4)7/h1-2H,3H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAWXLBZHCBDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)CC(=O)O)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)

![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)

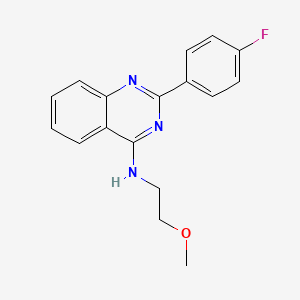

![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

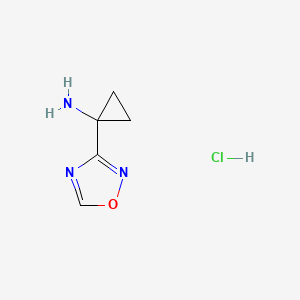

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)